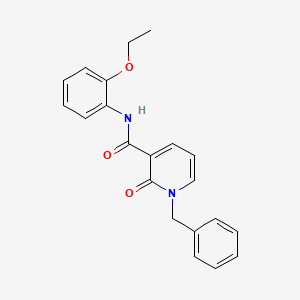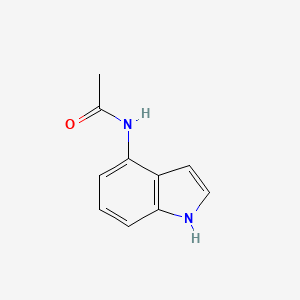
N-(1H-indol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1H-indol-4-yl)acetamide” is a chemical compound with the linear formula C10H10N2O . It has a molecular weight of 174.204 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a linear formula C10H10N2O . More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 174.2 . It is stored at a temperature of 4°C .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-(1H-indol-4-yl)acetamide derivatives have been synthesized and studied for their unique properties and potential applications. One study focused on the design and synthesis of indole acetamide derivatives, specifically N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, which was characterized by various spectroscopic analyses. The study also explored the compound's anti-inflammatory properties through in silico modeling, targeting cyclooxygenase domains, and its stability through energy frameworks and atom in molecule calculations (Al-Ostoot et al., 2020).
A similar study described the synthesis of N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives via regioselective Friedel-Crafts alkylation. The method proved highly efficient, offering yields up to 94% (Zhou et al., 2016).
Additionally, research into the oxidation product of N-[(8R)-2-methoxy-5,6,7,8,9,10-hexahydro-6,9-methanocyclohepta[b]indol-8-yl]acetamide revealed a structural transformation during crystallization. The study included molecular modeling to simulate docking into the melatonin-binding pocket of the MT1A receptor (Baranova et al., 2012).
Antiplasmodial and Antioxidant Activities
This compound derivatives have also been investigated for their biological properties. A series of derivatives was prepared and evaluated for in vitro antiplasmodial properties against Plasmodium falciparum. The study emphasized the importance of specific substituents for biological activity and utilized molecular docking to explore the mode of action against plasmodial parasites (Mphahlele et al., 2017).
Another study synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl acetamide derivatives and evaluated their antioxidant activity. The results revealed considerable activity, with certain compounds exhibiting remarkable activity at low concentrations (Gopi & Dhanaraju, 2020).
Anticancer Properties
The anticancer properties of this compound derivatives have been a subject of interest. A study on the synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives demonstrated that certain compounds exhibited significant cytotoxic activity. The study also performed a correlation study for quantitative structure-activity relationship (QSAR) and in vitro assay, identifying the most active compounds (Modi et al., 2011).
Safety and Hazards
“N-(1H-indol-4-yl)acetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Orientations Futures
The future directions for “N-(1H-indol-4-yl)acetamide” and related compounds could involve further exploration of their biological activities and therapeutic potential . For instance, the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . Also, the design of new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .
Mécanisme D'action
Target of Action
N-(1H-indol-4-yl)acetamide, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indole derivatives are known to interact excellently with their receptors . This interaction could lead to various changes in the cellular environment, depending on the specific receptor and the biological activity associated with it.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to have diverse biological activities , which suggests that this compound could potentially have a wide range of molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the gut microbiota plays a role in the bioconversion of indoles from tryptophan . .
Propriétés
IUPAC Name |
N-(1H-indol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)12-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOSTPNYFKCANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Acetylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2712469.png)
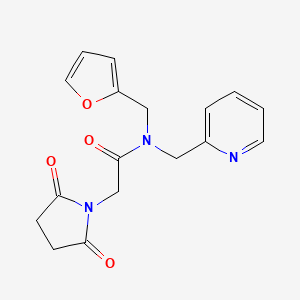

![2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2712475.png)

![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2712480.png)
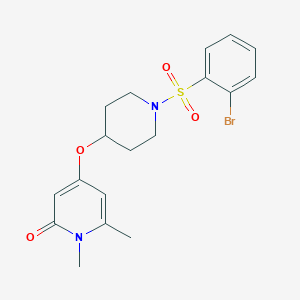
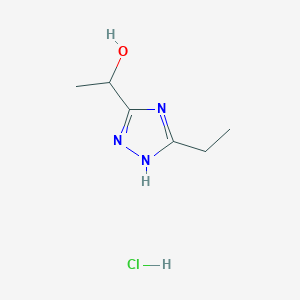
![[2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2712483.png)
![2-Chloro-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2712485.png)
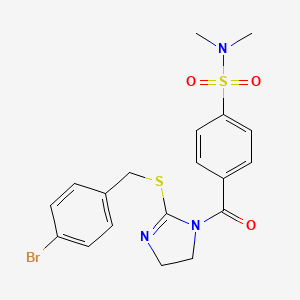
![[1-(2-Fluoropyridine-4-carbonyl)-3-methylpiperidin-2-yl]methanamine hydrochloride](/img/structure/B2712487.png)
![N-(2-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2712488.png)
